7-(2-METHOXYPHENYL)-5-METHYL-N,2-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
This compound (CAS: 766524-75-8) is a triazolopyrimidine derivative characterized by a 2-methoxyphenyl group at position 7, a methyl group at position 5, and a carboxamide moiety at position 6 with N,2-diphenyl substituents . Its molecular formula is C25H23N5O3S, with a molar mass of 473.55 g/mol . The methoxy group enhances lipophilicity, while the carboxamide facilitates hydrogen bonding, critical for target interactions .
Properties
IUPAC Name |
7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)28-19-13-7-4-8-14-19)23(20-15-9-10-16-21(20)33-2)31-26(27-17)29-24(30-31)18-11-5-3-6-12-18/h3-16,23H,1-2H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJCZONGLWIEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-METHOXYPHENYL)-5-METHYL-N,2-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst, which also provides high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and reusable catalysts makes the process more sustainable and cost-effective. The scalability of these methods has been demonstrated, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(2-METHOXYPHENYL)-5-METHYL-N,2-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve moderate temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Biological Activities
The compound has been studied for its biological activities, particularly as an anticancer agent and a potential treatment for neurological disorders.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer effects through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, it affects the ERK signaling pathway, which is crucial for cell survival and proliferation .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these effects range from 0.24 μM to 3.91 μM, indicating potent activity against these cancer types .
Neuropharmacological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases:
- Modulation of Neurotransmitter Receptors : Preliminary studies indicate that it may modulate receptors involved in neuroinflammation and neurodegeneration, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that triazolo[1,5-a]pyrimidine derivatives effectively suppressed ERK signaling pathways in cancer cells. The most active compound demonstrated a significant decrease in phosphorylation levels of ERK1/2 and AKT, indicating its role as a potent inhibitor in these pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds showed promising results in reducing oxidative stress markers in neuronal cell cultures. These findings suggest a potential application for this compound class in treating neurodegenerative diseases .
Data Summary
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound H12 | MGC-803 | 3.91 | ERK pathway inhibition |
| Compound A | MDA-MB-231 | 17.83 | Induces apoptosis |
| Compound B | MCF-7 | 19.73 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 7-(2-METHOXYPHENYL)-5-METHYL-N,2-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it acts as an inhibitor of enzymes like JAK1 and JAK2 by binding to their active sites and blocking their activity. This inhibition can lead to the suppression of signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: Methoxy vs. Fluoro/Hydroxy: The 2-methoxyphenyl group in the target compound improves lipophilicity compared to polar hydroxy () or electron-withdrawing fluoro () substituents. This may enhance membrane permeability . Carboxamide vs. Carboxylic Acid/Ester: The carboxamide moiety supports hydrogen bonding with biological targets, unlike carboxylic acids () or esters (), which may exhibit reduced target affinity due to lower polarity or hydrolytic instability . Diphenyl vs.
Core Heterocycle Differences :
- The methoxy group’s role in enhancing bioavailability is supported by its prevalence in bioactive molecules () .
Research Findings and Challenges
- Synthetic Routes :
- Activity Gaps :
- Specific data on the target compound’s IC50 or MIC values are unavailable, necessitating extrapolation from structural analogs. For instance, compound 12 in inhibits fungi at 50 μg/mL , suggesting the target may have comparable potency.
Biological Activity
7-(2-Methoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound known for its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which have been extensively studied for their pharmacological potentials. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 429.49 g/mol. It features a triazole ring fused with a pyrimidine structure and various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N5O2 |
| Molecular Weight | 429.49 g/mol |
| CAS Number | 537000-69-4 |
| Density | Not specified |
| Boiling Point | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its anticancer, anti-inflammatory, and antibacterial properties.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of MCF-7 human breast cancer cells with IC50 values ranging from 9.1 µg/mL to lower concentrations depending on the structural modifications made to the triazole and pyrimidine rings .
Case Study: MCF-7 Cell Line
- Compound Tested : this compound.
- Cell Line : MCF-7 (human breast cancer).
- IC50 : Not directly reported for this compound but related compounds show promising results.
Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects by modulating various biochemical pathways involved in inflammation. Similar compounds within the triazolopyrimidine family have been shown to inhibit enzymes associated with inflammatory responses .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.
- Receptor Interaction : It may interact with various receptors that modulate cellular signaling related to cancer progression and inflammation.
Research Findings
Recent studies on similar triazolopyrimidine derivatives have highlighted their potential in treating Alzheimer's disease through dual-target mechanisms involving cholinesterase inhibition and antioxidant activity . This suggests that compounds like this compound could also possess neuroprotective properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing this compound, and how can reaction conditions be optimized?
- Answer: Multi-step synthesis typically involves condensation of substituted pyrimidine precursors with triazole derivatives. For example, ethyl carboxylate intermediates can react with amines under reflux in polar aprotic solvents (e.g., DMF) with catalytic additives like DMAP to enhance yields . Optimization employs factorial design experiments to test variables such as temperature (80–120°C), solvent polarity, and catalyst loading, followed by ANOVA to identify significant parameters .
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
- Answer: Use ¹H/¹³C NMR to resolve aromatic protons and carbons (e.g., methoxy groups at δ ~3.8 ppm in ¹H NMR) and IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹). X-ray crystallography provides absolute configuration, while DFT calculations (B3LYP/6-31G*) validate tautomeric forms by comparing experimental and computed bond lengths .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Answer: Conduct accelerated stability studies using HPLC-UV: prepare solutions in buffers (pH 1–13) and incubate at 25–60°C. Monitor degradation products via LC-MS and identify hydrolytic pathways (e.g., cleavage of the methoxyphenyl group). Use Arrhenius plots to extrapolate shelf-life .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions be resolved?
- Answer: Discrepancies often arise from dynamic effects (e.g., rotamers). Perform variable-temperature NMR to detect slow-exchange processes. Compare experimental splitting patterns with molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) and refine DFT models using solvent correction methods like PCM .
Q. What computational strategies predict bioactivity and binding modes?
- Answer: Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to map interactions with target proteins (e.g., kinases). Train QSAR models on analogs with known IC50 values, using descriptors like logP and H-bond donors. Validate predictions with SPR or fluorescence polarization assays .
Q. How to design mechanistic studies for the compound’s catalytic synthesis pathways?
- Answer: Use isotopic labeling (e.g., ¹⁵N in triazole precursors) to track bond formation via 2D NMR (HSQC). Perform kinetic isotope effect studies and compute transition states (Gaussian, M06-2X/def2-TZVP) to identify rate-determining steps. Compare activation energies for competing pathways .
Q. What strategies address low yields in large-scale synthesis?
- Answer: Optimize purification via flash chromatography (hexane/EtOAC gradients) or recrystallization (ethanol/water). Use process analytical technology (PAT) for real-time monitoring of reaction progress. Explore flow chemistry to enhance heat/mass transfer and reduce side reactions .
Methodological Notes
- Theoretical Frameworks: Link synthesis pathways to heterocyclic reaction mechanisms (e.g., Huisgen cycloaddition) and align computational models with experimental data to refine hypotheses .
- Data Reconciliation: Use hierarchical clustering to group contradictory spectral data and apply multivariate analysis (PCA) to identify outlier conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
